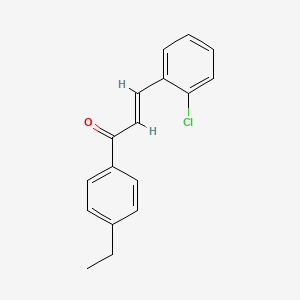![molecular formula C15H21NO4 B6356407 2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid CAS No. 289681-25-0](/img/structure/B6356407.png)
2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a 4-methylphenylmethyl group, and an aminoacetic acid moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the 4-methylphenylmethyl group: This step involves the alkylation of the protected amine with a 4-methylphenylmethyl halide under basic conditions.
Formation of the aminoacetic acid moiety:
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid undergoes several types of chemical reactions:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoacetic acid moiety.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
Deprotection: The primary amine and carbon dioxide.
Substitution: Substituted aminoacetic acid derivatives.
Coupling Reactions: Peptides and peptide derivatives.
Aplicaciones Científicas De Investigación
2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mecanismo De Acción
The mechanism of action of 2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine group for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-Butoxycarbonyl)glycine: Similar in structure but lacks the 4-methylphenylmethyl group.
N-(tert-Butoxycarbonyl)alanine: Contains an additional methyl group on the amino acid moiety.
N-(tert-Butoxycarbonyl)phenylalanine: Features a phenyl group instead of the 4-methylphenylmethyl group.
Uniqueness
2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid is unique due to the presence of the 4-methylphenylmethyl group, which can impart specific steric and electronic properties to the compound. This uniqueness makes it particularly useful in the synthesis of peptides and other complex molecules where precise control over the chemical environment is required .
Propiedades
IUPAC Name |
2-[(4-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11-5-7-12(8-6-11)9-16(10-13(17)18)14(19)20-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNUPXHSUBTKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[(Tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)







![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)





